molecular formula C13H15ClFNO3 B13416310 N-2-Chloroethyl-N-2-fluoroethyl-p-aminophenylpyruvic acid CAS No. 4252-38-4

N-2-Chloroethyl-N-2-fluoroethyl-p-aminophenylpyruvic acid

Cat. No.: B13416310
CAS No.: 4252-38-4
M. Wt: 287.71 g/mol
InChI Key: BGUDHXALTNCDIJ-UHFFFAOYSA-N
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Description

N-2-Chloroethyl-N-2-fluoroethyl-p-aminophenylpyruvic acid is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes both chloroethyl and fluoroethyl groups attached to an aminophenylpyruvic acid core. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-2-Chloroethyl-N-2-fluoroethyl-p-aminophenylpyruvic acid typically involves multi-step organic reactions. One common method includes the alkylation of p-aminophenylpyruvic acid with 2-chloroethyl and 2-fluoroethyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-2-Chloroethyl-N-2-fluoroethyl-p-aminophenylpyruvic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The chloroethyl and fluoroethyl groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-2-Chloroethyl-N-2-fluoroethyl-p-aminophenylpyruvic acid has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on cellular processes and enzyme activities.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-2-Chloroethyl-N-2-fluoroethyl-p-aminophenylpyruvic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in cellular metabolism or signal transduction pathways, leading to altered cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • N-2-Chloroethyl-N-2-fluoroethyl-p-aminophenylacetic acid
  • N-2-Chloroethyl-N-2-fluoroethyl-p-aminophenylpropionic acid
  • N-2-Chloroethyl-N-2-fluoroethyl-p-aminophenylbutyric acid

Uniqueness

N-2-Chloroethyl-N-2-fluoroethyl-p-aminophenylpyruvic acid is unique due to its specific combination of chloroethyl and fluoroethyl groups attached to an aminophenylpyruvic acid core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

4252-38-4

Molecular Formula

C13H15ClFNO3

Molecular Weight

287.71 g/mol

IUPAC Name

3-[4-[2-chloroethyl(2-fluoroethyl)amino]phenyl]-2-oxopropanoic acid

InChI

InChI=1S/C13H15ClFNO3/c14-5-7-16(8-6-15)11-3-1-10(2-4-11)9-12(17)13(18)19/h1-4H,5-9H2,(H,18,19)

InChI Key

BGUDHXALTNCDIJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(=O)C(=O)O)N(CCF)CCCl

Origin of Product

United States

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